molecular formula C13H17ClFN3O B15111497 3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

Cat. No.: B15111497
M. Wt: 285.74 g/mol
InChI Key: KHPLXNVEMZCYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenol group, a pyrazole ring, and a fluoroethyl substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The fluoroethyl group is then introduced via nucleophilic substitution using a suitable fluoroethylating agent. The final step involves the coupling of the pyrazole derivative with a phenol derivative through a Mannich reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: N

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

3-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c14-5-7-17-12(4-6-16-17)10-15-9-11-2-1-3-13(18)8-11;/h1-4,6,8,15,18H,5,7,9-10H2;1H

InChI Key

KHPLXNVEMZCYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NN2CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.